molecular formula C9H12FN B13275035 (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine

Cat. No.: B13275035
M. Wt: 153.20 g/mol
InChI Key: MVGSBIVOCKBMHF-SECBINFHSA-N
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Description

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine is an organic compound that belongs to the class of fluoroamines. This compound is characterized by the presence of a fluorine atom attached to the ethanamine backbone, with a 3-methylphenyl group attached to the first carbon. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable precursor, such as (1S)-2-Bromo-1-(3-methylphenyl)ethanamine, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-Fluoro-1-phenylethanamine
  • (1S)-2-Fluoro-1-(4-methylphenyl)ethanamine
  • (1S)-2-Fluoro-1-(2-methylphenyl)ethanamine

Uniqueness

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom also imparts distinct properties, such as increased lipophilicity and metabolic stability, compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1S)-2-fluoro-1-(3-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,11H2,1H3/t9-/m1/s1

InChI Key

MVGSBIVOCKBMHF-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CF)N

Canonical SMILES

CC1=CC(=CC=C1)C(CF)N

Origin of Product

United States

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